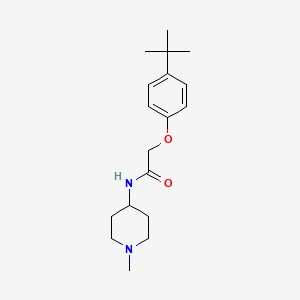
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in treating various diseases. TAK-659 has been shown to have promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma, leukemia, and other types of cancer.
作用機序
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and survival of cancer cells and immune cells. By inhibiting BTK, 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide can prevent the activation of downstream signaling pathways that promote cell growth and survival. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to inhibit other kinases involved in cancer cell growth and survival, including AKT and ERK.
Biochemical and Physiological Effects
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of BTK and other kinases involved in cell growth and survival. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of pro-inflammatory cytokines in immune cells. In animal studies, 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to reduce tumor growth and improve survival.
実験室実験の利点と制限
One advantage of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is its selectivity for BTK and other kinases involved in cancer cell growth and survival. This selectivity reduces the risk of off-target effects and toxicity. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is also orally bioavailable, which makes it easy to administer to animals in preclinical studies. One limitation of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical trials.
将来の方向性
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One direction is to further explore its potential use in treating autoimmune disorders such as rheumatoid arthritis. Another direction is to investigate its use in combination with other therapies for the treatment of cancer. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide may also have potential use in other diseases where BTK and other kinases play a role, such as Alzheimer's disease and multiple sclerosis. Further research is needed to fully understand the potential of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide in these areas.
合成法
The synthesis of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves several steps, including the reaction of tert-butylphenol with chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetyl chloride. This intermediate is then reacted with 1-methyl-4-piperidinamine to form 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. The synthesis of 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been optimized to improve its yield and purity, and it has been shown to be a reliable and reproducible process.
科学的研究の応用
2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been studied extensively for its potential use in treating various diseases, including lymphoma, leukemia, and autoimmune disorders. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to inhibit the growth of cancer cells and improve the survival of animals with cancer. 2-(4-tert-butylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to have anti-inflammatory effects and may be useful in treating autoimmune disorders such as rheumatoid arthritis.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)14-5-7-16(8-6-14)22-13-17(21)19-15-9-11-20(4)12-10-15/h5-8,15H,9-13H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYQOHFFDMGEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5068957.png)
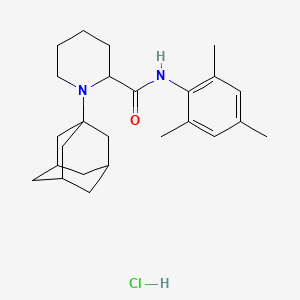
![1-[(2-naphthyloxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5068989.png)
![4-methyl-N-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5068997.png)
![3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5069005.png)
![2,6-di-tert-butyl-4-[5-chloro-2-(2-furyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5069008.png)
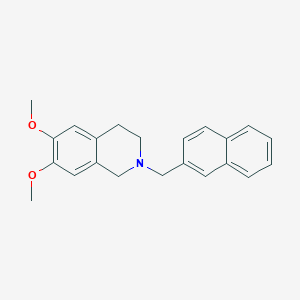
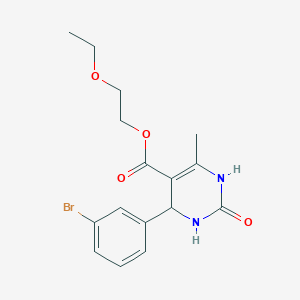

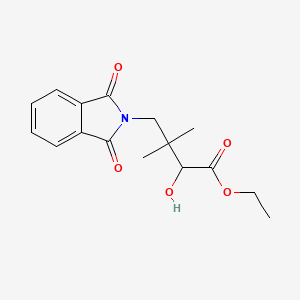
![{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5069040.png)
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5069042.png)
![2-amino-4-(2-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5069051.png)
![methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5069067.png)